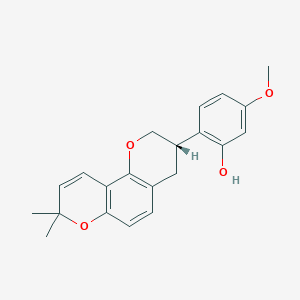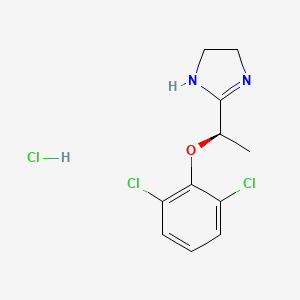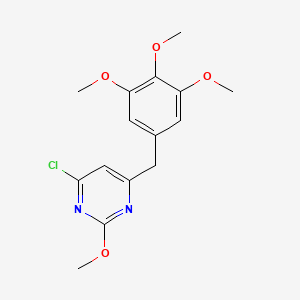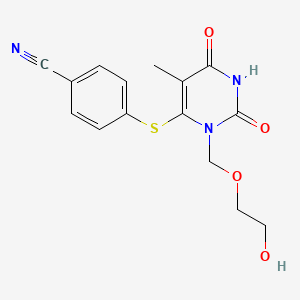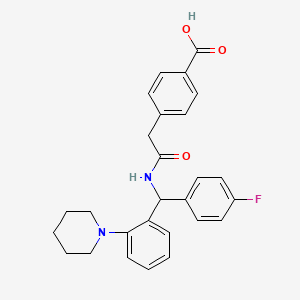
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves several steps:
Formation of 2-(4-Fluorophenyl)ethylamine: This is achieved by reacting 4-fluorobenzaldehyde with ethylamine.
Reaction with Formaldehyde: The resulting amine is then reacted with formaldehyde to form the intermediate compound.
Coupling with Benzoic Acid Derivative: The intermediate is further reacted with a benzoic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: Research has indicated its potential therapeutic applications in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, ultimately affecting cellular processes and disease outcomes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)benzoic acid: A simpler analog with similar structural features but lacking the piperidine ring.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the fluorophenyl group enhances its binding affinity to target proteins and enzymes, making it a valuable compound for both research and therapeutic applications.
Propiedades
Número CAS |
89573-05-7 |
|---|---|
Fórmula molecular |
C27H27FN2O3 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
4-[2-[[(4-fluorophenyl)-(2-piperidin-1-ylphenyl)methyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C27H27FN2O3/c28-22-14-12-20(13-15-22)26(23-6-2-3-7-24(23)30-16-4-1-5-17-30)29-25(31)18-19-8-10-21(11-9-19)27(32)33/h2-3,6-15,26H,1,4-5,16-18H2,(H,29,31)(H,32,33) |
Clave InChI |
HQAZNMFXFCFARA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=CC=C2C(C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



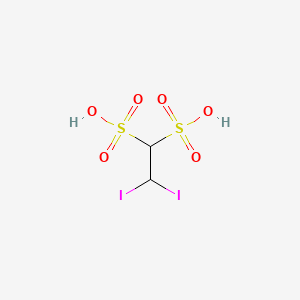
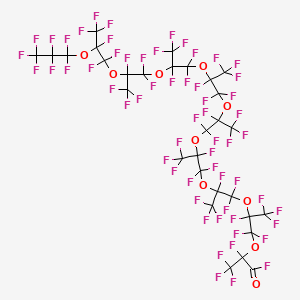

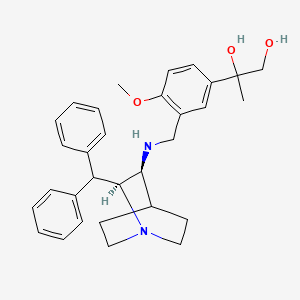

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)

